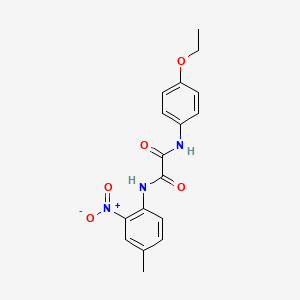

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-N'-(4-methyl-2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-3-25-13-7-5-12(6-8-13)18-16(21)17(22)19-14-9-4-11(2)10-15(14)20(23)24/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBRFGHJVQBJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 4-methyl-2-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Dissolve 4-ethoxyaniline and 4-methyl-2-nitroaniline in anhydrous dichloromethane.

Step 2: Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.

Step 3: Stir the reaction mixture at room temperature for several hours.

Step 4: Quench the reaction with water and extract the product using an organic solvent.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst, ethanol solvent.

Reduction: Potassium permanganate, sulfuric acid, water solvent.

Substitution: Nitric acid, sulfuric acid, chloroform solvent.

Major Products Formed

Reduction: 4-amino-2-methylphenyl derivative.

Oxidation: 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

Substitution: Various nitro or halogenated derivatives.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

- The target compound uniquely combines ethoxy (N1) and nitro (N2) groups, balancing solubility and electrophilicity. In contrast, analogs like 13 and 28 prioritize halogenated aromatic rings for enhanced binding to hydrophobic pockets in biological targets .

- Electron-donating groups (e.g., methoxy in 17 and S336 ) improve solubility but may reduce metabolic stability compared to nitro-containing derivatives .

Key Observations :

Key Observations :

- Ethoxy groups may mimic methoxy substituents in 17 and S336 , suggesting utility in flavor or receptor-targeted applications if optimized .

Physicochemical Properties

Melting points and purity data from analogs suggest trends:

| Compound Name | Melting Point (°C) | Purity (HPLC) | Reference |

|---|---|---|---|

| Target Compound | — | — | — |

| 13 () | Not reported | 90.0% | |

| 28 () | Not reported | >90% | |

| 10 , 11 , 12 () | >210 | >90% |

Biological Activity

N1-(4-ethoxyphenyl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structure that includes an ethoxy group and a nitro group attached to phenyl rings. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

The molecular formula for this compound is C17H18N2O4, with a molecular weight of approximately 318.34 g/mol. The synthesis typically involves the reaction of 4-ethoxyaniline with 4-methyl-2-nitroaniline in the presence of oxalyl chloride under controlled conditions, ensuring high yields and purity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups influences its reactivity and binding affinity. These interactions can modulate enzyme activity or receptor functions, which are critical in pharmacological applications.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis or disrupting cell cycle progression.

- Antimicrobial Properties : Some investigations have reported antimicrobial effects against specific bacterial strains, indicating potential use as an antibacterial agent.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various oxalamides, including this compound, against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .

- Antimicrobial Testing : In a separate study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus, highlighting its potential as an antibiotic candidate.

Q & A

Advanced Research Question

- Kinetic Studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding rates to putative targets (e.g., kinases) .

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the oxalamide carbonyl to track hydrolysis pathways in enzymatic assays .

Example : If the compound inhibits a kinase, perform competitive binding assays with ATP analogs to elucidate allosteric vs. active-site interactions .

What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- In Silico ADMET : Use tools like SwissADME or ADMETlab to predict logP, CYP450 interactions, and blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to estimate plasma protein binding .

Validation : Cross-check predictions with experimental Caco-2 permeability assays and microsomal stability tests .

How should researchers design structure-activity relationship (SAR) studies for oxalamide derivatives?

Advanced Research Question

- Core Modifications : Synthesize analogs with variations in the ethoxyphenyl (e.g., methoxy, halogen substituents) and nitrophenyl (e.g., nitro position) groups .

- Biological Testing : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) to correlate substituent effects with activity .

Data Analysis : Use multivariate regression to identify key descriptors (e.g., Hammett σ values) driving potency .

What strategies mitigate oxidative degradation of this compound during storage?

Basic Research Question

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to protect the nitro group .

- Analytical Monitoring : Use accelerated stability studies (40°C/75% RH) with LC-MS to track degradation products .

How can researchers address low selectivity in biological assays involving this compound?

Advanced Research Question

- Off-Target Profiling : Employ kinome-wide screening or proteome microarrays to identify unintended interactions .

- Structural Optimization : Introduce bulky substituents to the oxalamide core to sterically hinder non-specific binding .

What analytical methods are recommended for quantifying trace impurities in synthesized batches?

Basic Research Question

- HPLC-MS/MS : Detect impurities at <0.1% levels using high-resolution MS with electrospray ionization .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) if coupling reactions are used .

How can researchers validate the proposed mechanism of action in cellular models?

Advanced Research Question

- CRISPR Knockout Models : Delete putative target genes (e.g., kinases) to confirm loss of compound efficacy .

- Fluorescent Probes : Develop a fluorescently tagged derivative for live-cell imaging to track subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.